4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

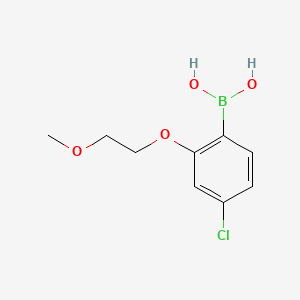

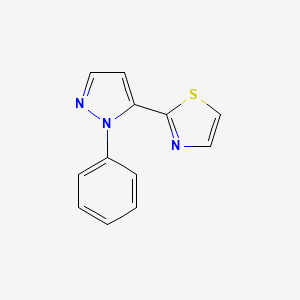

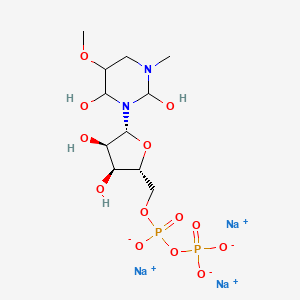

“4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a boric acid derivative with a molecular weight of 238.07 . It is an important intermediate in organic synthesis reactions .

Synthesis Analysis

The compound is synthesized through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

Boronic acid pinacol ester compounds like this one are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The compound is stored in a dark place, sealed in dry, at 2-8°C . The physical form can be liquid or solid or semi-solid or lump .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole and related derivatives are primarily explored for their synthesis and structural characteristics. Huang et al. (2021) conducted a study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its related compounds, focusing on their synthesis through a three-step substitution reaction and confirming their structures using various spectroscopic techniques. The study emphasized crystallographic and conformational analyses through single-crystal X-ray diffraction and density functional theory (DFT), revealing insights into the molecular structures and physicochemical properties of the compounds (Huang et al., 2021).

Catalytic Activity and Molecular Structure

Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of arylbromides. The study highlighted the effectiveness of this method, particularly in the borylation of arylbromides bearing sulfonyl groups, demonstrating the catalytic activity and potential applications in organic synthesis (Takagi & Yamakawa, 2013).

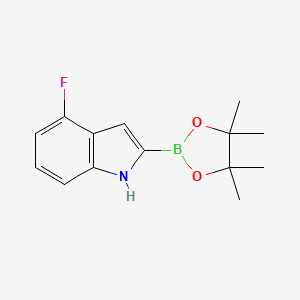

Near-Infrared Fluorescence Probes

You-min (2014) and Tian et al. (2017) explored the development of near-infrared fluorescence probes using compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety. You-min synthesized a novel near-infrared fluorescence probe of carbazole borate ester including indole, characterized by 1H NMR and IR, indicating its potential in fluorescence applications (You-min, 2014). Tian et al. developed a near-infrared fluorescence off-on probe, showcasing its application in benzoyl peroxide (BPO) detection in real samples and fluorescence imaging in living cells and zebrafish, demonstrating the probe's analytical performance and potential use in biosystems and in vivo studies (Tian et al., 2017).

Safety and Hazards

Zukünftige Richtungen

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also one of the important nucleophiles in the Suzuki reaction . Fluorine-containing compounds like this one are also widely used in medicine . They have the advantages of high biological activity, strong stability, and drug resistance .

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

It’s known that boric acid derivatives, like this compound, have unique structures that give them good biological activity and pharmacological effects .

Biochemical Pathways

Boric acid derivatives are often used in organic synthesis reactions, including suzuki coupling reactions .

Pharmacokinetics

The compound is a solid at room temperature and is stored in a refrigerator , which might suggest certain stability and solubility characteristics.

Result of Action

Compounds with similar structures have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is in a refrigerator , suggesting that it may be sensitive to heat. Furthermore, it’s stable to water and air , which could influence its action and efficacy.

Eigenschaften

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBFUSLFUVLNQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682313 |

Source

|

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |

CAS RN |

1256359-96-2 |

Source

|

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)

![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)